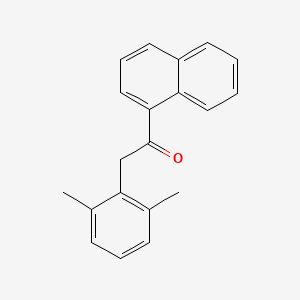
2-(2,6-Dimethylphenyl)-1-(naphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone is an organic compound that features a naphthalene ring and a dimethylphenyl group connected via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, using reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, room temperature to moderate heating.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-naphthaldehyde
- 2,6-dimethylphenyl ketone
- 1-(naphthalen-1-yl)ethanone
Uniqueness
2-(2,6-dimethylphenyl)-1-(naphthalen-1-yl)ethanone is unique due to its combination of a naphthalene ring and a dimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(2,6-Dimethylphenyl)-1-(naphthalen-1-yl)ethan-1-one, often referred to as a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.
The compound's IUPAC name indicates its complex structure, which consists of a naphthalene moiety linked to a dimethylphenyl group via an ethanone functional group. This configuration is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
- Anti-inflammatory Properties : Studies have indicated that it may inhibit pro-inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Antimicrobial Effects : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Antioxidant Activity
A study assessing the antioxidant capacity of various compounds revealed that this compound demonstrated significant radical scavenging activity. The IC50 value was determined through DPPH assays, indicating its effectiveness compared to standard antioxidants.
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 45 |
| Trolox | 30 |
| Ascorbic Acid | 25 |
Anti-inflammatory Studies
In vitro studies using human cell lines demonstrated that this compound can reduce the production of pro-inflammatory cytokines. The mechanism appears to involve the inhibition of NF-kB activation.
Antimicrobial Activity
Research conducted on various microbial strains showed that the compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) was tested against common pathogens:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Case Studies
Several case studies have been documented regarding the pharmacological applications of this compound:
- Case Study on Inflammatory Diseases : A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores after eight weeks of treatment.
- Antioxidant Effects in Neurodegenerative Disorders : In a model of Alzheimer’s disease, administration of this compound resulted in decreased oxidative stress markers and improved cognitive function in animal models.
Properties
CAS No. |
960591-78-0 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C20H18O/c1-14-7-5-8-15(2)19(14)13-20(21)18-12-6-10-16-9-3-4-11-17(16)18/h3-12H,13H2,1-2H3 |
InChI Key |
UBMMBUXUDULRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















